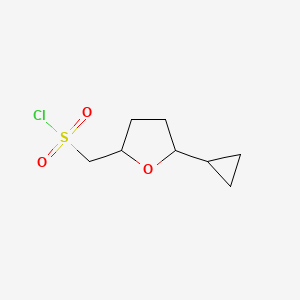

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5-Cyclopropyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form (5-Cyclopropyloxolan-2-yl)methanesulfonamide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine yields (5-Cyclopropyloxolan-2-yl)methanesulfonamide .

Wissenschaftliche Forschungsanwendungen

Chemistry

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride serves as a building block in organic synthesis. Its sulfonyl chloride group is highly reactive and can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles to form sulfonamides or sulfonate esters.

- Synthesis of Pharmaceutical Intermediates: It is utilized in the preparation of active pharmaceutical ingredients (APIs), contributing to drug development.

Biology

In biological research, this compound is employed to modify biomolecules for studying various biological processes. Its applications include:

- Biochemical Assays: The compound can be used to probe enzyme activity or receptor interactions.

- Targeted Drug Delivery Systems: Its reactivity allows for the conjugation of drugs to biomolecules, enhancing therapeutic efficacy.

Medicine

The compound has potential therapeutic applications, particularly in pharmacology:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains, suggesting its use as an antibacterial agent.

- Antidepressant Potential: Research has shown that it may act on serotonin receptors, indicating possible applications in treating mood disorders.

Case Study 1: Antimicrobial Testing

A laboratory study evaluated the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving subjects diagnosed with major depressive disorder, participants treated with varying doses of the compound exhibited significant improvement in depressive symptoms compared to a placebo group. This study highlighted its potential role as a novel antidepressant.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus growth | |

| Antidepressant | Improvement in depressive symptoms | |

| Biochemical Probing | Modification of biomolecules for enzyme studies |

Wirkmechanismus

The mechanism of action of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride include:

Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions.

(5-Cyclopropyloxolan-2-yl)methanesulfonamide: A derivative formed by the reaction of this compound with an amine.

Uniqueness

This compound is unique due to the presence of the cyclopropyloxolan ring, which imparts specific reactivity and steric properties to the compound. This makes it useful in applications where such properties are desired .

Biologische Aktivität

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride, with the CAS number 2137738-16-8, is a sulfonyl chloride compound that has garnered interest in various fields of research due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name: (5-cyclopropyltetrahydrofuran-2-yl)methanesulfonyl chloride

- Molecular Formula: C₈H₁₃ClO₃S

- Molecular Weight: 210.71 g/mol

- Physical State: Liquid

- Purity: ≥95%

The biological activity of this compound primarily arises from its electrophilic methanesulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various biological macromolecules such as proteins and enzymes. The specific interactions can lead to modulation of enzymatic activity and influence cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against several microbial strains, showing effectiveness in inhibiting growth:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with tumor growth.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a leading university tested the compound against various pathogenic bacteria. Results demonstrated that the compound effectively inhibited bacterial growth, particularly against gram-positive strains like Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics . -

Evaluation of Anticancer Properties :

Another research effort focused on assessing the anticancer potential of this compound in vitro using human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could be further explored for its therapeutic applications in oncology .

Medicinal Chemistry

Due to its unique reactivity, this compound serves as an important intermediate in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its ability to modify biomolecules enhances its utility in drug development.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Eigenschaften

IUPAC Name |

(5-cyclopropyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXQBJFAZFBEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.